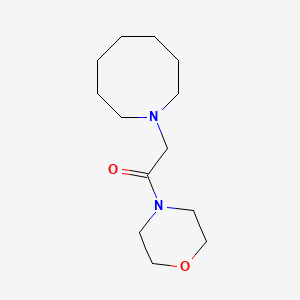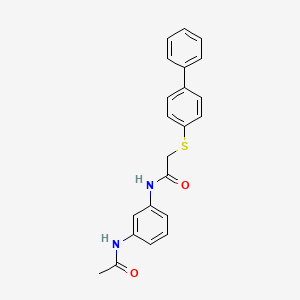
2-(Azocan-1-yl)-1-morpholin-4-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azocan-1-yl)-1-morpholin-4-ylethanone, also known as AME, is a chemical compound that has been widely used in scientific research. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. AME has shown promising results in various research applications due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(Azocan-1-yl)-1-morpholin-4-ylethanone involves the inhibition of protein kinase CK2. CK2 is a serine/threonine kinase that phosphorylates various cellular proteins, including transcription factors, signaling molecules, and structural proteins. 2-(Azocan-1-yl)-1-morpholin-4-ylethanone binds to the ATP-binding site of CK2, thereby preventing its activity. This leads to the inhibition of various cellular processes that are regulated by CK2, such as cell proliferation and survival.
Biochemical and Physiological Effects:
2-(Azocan-1-yl)-1-morpholin-4-ylethanone has been found to have various biochemical and physiological effects in cells. It has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. 2-(Azocan-1-yl)-1-morpholin-4-ylethanone has also been found to inhibit the migration and invasion of cancer cells by regulating the expression of various matrix metalloproteinases. Additionally, 2-(Azocan-1-yl)-1-morpholin-4-ylethanone has been shown to regulate the expression of various genes involved in the cell cycle and DNA damage response.
Advantages and Limitations for Lab Experiments
2-(Azocan-1-yl)-1-morpholin-4-ylethanone has several advantages as a research tool. It is a potent inhibitor of CK2, making it a valuable tool to study the role of CK2 in various cellular processes. 2-(Azocan-1-yl)-1-morpholin-4-ylethanone has also been found to have low toxicity in cells, making it a safe tool to use in research experiments. However, there are also limitations to its use. 2-(Azocan-1-yl)-1-morpholin-4-ylethanone has poor solubility in water, which can make it difficult to use in certain experiments. Additionally, 2-(Azocan-1-yl)-1-morpholin-4-ylethanone has not been extensively studied in vivo, and its pharmacokinetics and pharmacodynamics are not well understood.
Future Directions
There are several future directions for the use of 2-(Azocan-1-yl)-1-morpholin-4-ylethanone in scientific research. One potential direction is to study the efficacy of 2-(Azocan-1-yl)-1-morpholin-4-ylethanone as a cancer therapy in vivo. Another direction is to investigate the role of CK2 in various cellular processes, such as the regulation of autophagy and the immune response. Additionally, future studies could focus on the development of more potent and selective inhibitors of CK2, which could have potential therapeutic applications in various diseases.
Synthesis Methods
The synthesis of 2-(Azocan-1-yl)-1-morpholin-4-ylethanone involves the reaction of 1-morpholino-4-chlorobutan-2-one with sodium azide. The reaction takes place in the presence of a catalyst, such as copper(I) iodide, in a solvent, such as dimethylformamide. The resulting product is then purified using column chromatography to obtain pure 2-(Azocan-1-yl)-1-morpholin-4-ylethanone. This synthesis method has been widely used in various research studies, and it has been found to be efficient and reliable.
Scientific Research Applications
2-(Azocan-1-yl)-1-morpholin-4-ylethanone has been extensively used in scientific research due to its unique chemical properties. It has been found to be a potent inhibitor of protein kinase CK2, which is a key enzyme involved in various cellular processes, such as cell proliferation, differentiation, and apoptosis. 2-(Azocan-1-yl)-1-morpholin-4-ylethanone has also been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, 2-(Azocan-1-yl)-1-morpholin-4-ylethanone has been used as a tool to study the role of CK2 in various cellular processes, such as the regulation of the cell cycle and DNA damage response.
properties
IUPAC Name |
2-(azocan-1-yl)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c16-13(15-8-10-17-11-9-15)12-14-6-4-2-1-3-5-7-14/h1-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHWFIMOWGKAFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)CC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[2-(4-Fluorophenyl)cyclopropanecarbonyl]amino]-4-pyrrolidin-1-ylbenzamide](/img/structure/B7566204.png)
![1-[1-(2-Chlorophenyl)ethyl]piperidin-3-ol](/img/structure/B7566207.png)
![1-[2-(2-Methylmorpholin-4-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7566208.png)
![N-[[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl]quinoline-4-carboxamide](/img/structure/B7566213.png)
![2-acetamido-N-[[4-(3-chlorophenyl)oxan-4-yl]methyl]-1,3-thiazole-4-carboxamide](/img/structure/B7566225.png)


![2-(2-Chlorophenyl)-5-[(3-nitro-1,2,4-triazol-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7566243.png)

![2-[4-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]piperidin-1-yl]-N-propylacetamide](/img/structure/B7566256.png)
![N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-4-oxo-3H-phthalazine-1-carboxamide](/img/structure/B7566265.png)
![4-[2-(4-Methylanilino)-1,3-thiazol-4-yl]benzenesulfonamide](/img/structure/B7566272.png)

